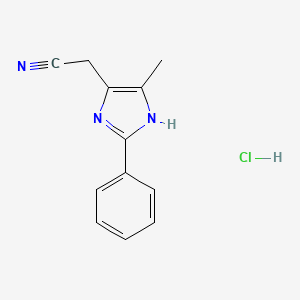
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties. This particular compound features a nitrile group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position, making it a highly functionalized molecule.
Preparation Methods
The synthesis of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is unique due to its specific substitution pattern. Similar compounds include:
Biological Activity
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is a compound of interest due to its potential biological activities. As a member of the imidazole family, this compound exhibits a range of pharmacological effects, making it a candidate for various therapeutic applications.
- Molecular Formula : C12H12ClN
- CAS Number : 103091-50-5
- Structure : The compound features an imidazole ring, which is known for its diverse reactivity and biological significance.
Antimicrobial Activity
Research indicates that imidazole derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds similar to 1H-Imidazole-4-acetonitrile exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Target Organism |
|---|---|---|
| 1H-Imidazole Derivative A | 28 | E. coli |
| 1H-Imidazole Derivative B | 32 | P. aeruginosa |
| 1H-Imidazole Derivative C | 31 | B. subtilis |
| Reference Drug (Ciprofloxacin) | 33 | Various |
The above data illustrates the effectiveness of certain imidazole derivatives in inhibiting bacterial growth, suggesting that 1H-Imidazole-4-acetonitrile may share similar properties.
Anti-inflammatory Effects
Imidazoles are also known for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds in this category have been evaluated for their ability to reduce inflammation in models of arthritis and other inflammatory diseases.
The biological activity of imidazole derivatives is largely attributed to their ability to interact with various biomolecules:
- Enzyme Inhibition : Many imidazoles act as inhibitors for enzymes involved in metabolic pathways. For example, they can inhibit xanthine oxidase, leading to decreased production of reactive oxygen species.
- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, influencing cellular signaling pathways critical for inflammation and immune response.
Case Studies
A study conducted by Jain et al. demonstrated the synthesis and evaluation of various imidazole derivatives against bacterial strains. The results indicated that specific modifications on the imidazole ring significantly enhanced antimicrobial activity compared to standard drugs .
Another investigation highlighted the potential use of imidazole derivatives in treating inflammatory conditions by demonstrating their capacity to lower levels of TNF-alpha and IL-6 in vitro .
Properties
CAS No. |
103091-50-5 |
|---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N3.ClH/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;/h2-6H,7H2,1H3,(H,14,15);1H |
InChI Key |
AEWQZRUZPLJFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















